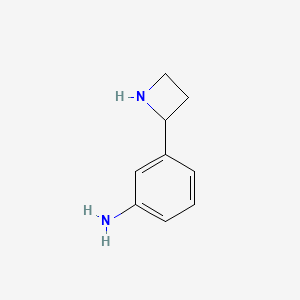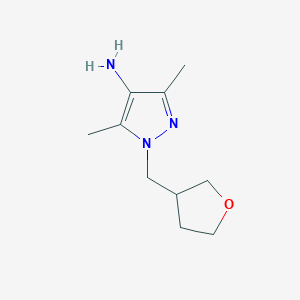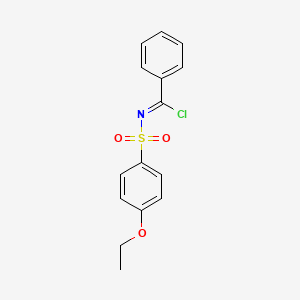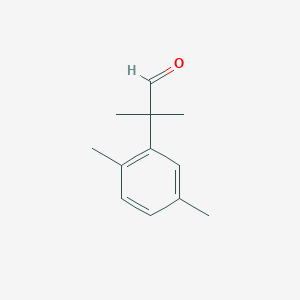
4-(Benzyloxy)-2-methylquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-methylquinolin-6-amine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline core with a benzyloxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine typically involves multiple steps, starting from readily available precursors. One common method is the cyclization of an appropriate precursor, such as 2-methyl-4-(benzyloxy)aniline, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-2-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
4-(Benzyloxy)-2-methylquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-2-methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)-2-methylquinolin-6-amine can be compared with other quinoline derivatives, such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its antioxidant and antimicrobial activities.
4-Benzyloxybenzaldehyde: Used in the synthesis of various organic compounds and has potential anticancer activity.
Benzothiazole derivatives: Exhibiting various biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-methyl-4-phenylmethoxyquinolin-6-amine |
InChI |
InChI=1S/C17H16N2O/c1-12-9-17(20-11-13-5-3-2-4-6-13)15-10-14(18)7-8-16(15)19-12/h2-10H,11,18H2,1H3 |
Clé InChI |
RXDCZLCZNGNTOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)

![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
